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For Researchers, Scientists, and Drug Development Professionals

Introduction
FFN102 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for

visualizing and studying dopaminergic neurons and their activity in real-time.[1][2][3][4] As a

substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2),

FFN102 selectively accumulates in dopaminergic neurons and their synaptic vesicles.[1][5] Its

pH-sensitive fluorescence allows for the optical measurement of dopamine release from

individual presynaptic terminals, making it an invaluable probe in neuroscience research and

drug development for neurological and psychiatric disorders.[1][2][3][4]

FFN102 exhibits greater fluorescence emission in the neutral pH of the cytoplasm compared to

the acidic environment of synaptic vesicles.[1][2] This property allows for the tracking of

neurotransmitter release as the fluorescence intensity changes upon exocytosis.[1][2] The

probe is suitable for both standard and two-photon fluorescence microscopy and is compatible

with GFP tags.

Quantitative Data Summary
The following table summarizes key quantitative data related to the use of FFN102 in live-cell

imaging experiments in brain slices.
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Parameter Value Reference

FFN102 Concentration for

Loading
10 µM [1][6]

Incubation Time 30 - 45 minutes [1]

Excitation Maximum (pH 5.0) 340 nm [1][5]

Excitation Maximum (pH 7.4) 370 nm [1][5]

Emission Maximum (pH

independent)
453 nm [1]

Two-Photon Excitation

Wavelength
760 nm [1]

Colocalization with TH-GFP 91.1 ± 1.9% [1]

Control DAT Inhibitor

(Nomifensine)
5 µM [6]

Stimulation (High Potassium) 40 mM KCl [1]

Stimulation (Electrical) 10 Hz [1]

Experimental Protocols
I. Brain Slice Preparation

Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines.

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal

fluid (ACSF) of the following composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25

NaHCO3, 1 MgCl2, 2 CaCl2, and 10 glucose.

Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.

Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g.,

dorsal striatum or ventral midbrain) using a vibratome.
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Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature

and allow them to recover for at least 1 hour before proceeding with FFN102 loading.

II. FFN102 Loading of Brain Slices
Prepare a 10 µM FFN102 working solution in oxygenated ACSF.

Transfer the recovered brain slices to the FFN102-containing ACSF.

Incubate the slices for 30-45 minutes at 37°C, while continuously bubbling with 95% O2 / 5%

CO2.[1]

After incubation, wash the slices with fresh, oxygenated ACSF to remove excess FFN102.

III. Live-Cell Imaging
Transfer a loaded brain slice to the recording chamber of a fluorescence microscope (e.g., a

two-photon or confocal microscope).

Continuously perfuse the slice with oxygenated ACSF at a constant flow rate.

Locate the region of interest (e.g., dorsal striatum for dopaminergic terminals or substantia

nigra/ventral tegmental area for cell bodies).[1]

For two-photon microscopy, use an excitation wavelength of 760 nm to visualize FFN102-

loaded structures.[1] For standard fluorescence microscopy, use an excitation wavelength of

approximately 370 nm for the deprotonated form (cytoplasmic) and collect emission around

453 nm.[1]

Acquire baseline fluorescence images.

IV. Stimulation and Data Acquisition
A. Chemical Stimulation (High Potassium):

Switch the perfusion solution to ACSF containing 40 mM KCl to induce depolarization-

dependent release of FFN102.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b560496?utm_src=pdf-body
https://www.benchchem.com/product/b560496?utm_src=pdf-body
https://www.benchchem.com/product/b560496?utm_src=pdf-body
https://www.benchchem.com/product/b560496?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549135/
https://www.benchchem.com/product/b560496?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549135/
https://www.benchchem.com/product/b560496?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549135/
https://www.benchchem.com/product/b560496?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549135/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a time-series of images to monitor the decrease in fluorescence intensity from

presynaptic terminals and the corresponding increase in background fluorescence.[1]

After stimulation, switch back to standard ACSF to observe any recovery.

B. Electrical Stimulation:

Position a bipolar stimulating electrode near the FFN102-labeled terminals.

Acquire a baseline recording for a few minutes.

Apply electrical stimulation (e.g., 10 Hz train) to evoke neurotransmitter release.[1]

Continuously acquire images during and after the stimulation period to measure the change

in fluorescence intensity at individual puncta.[1]

V. Control Experiments
To confirm the specificity of FFN102 loading via the dopamine transporter, perform control

experiments by pre-incubating brain slices with a DAT inhibitor.

Pre-incubate brain slices with 5 µM nomifensine for 10 minutes in ACSF before adding

FFN102.[6]

Proceed with the FFN102 loading and imaging protocol as described above, in the continued

presence of nomifensine.

A significant reduction in FFN102 uptake compared to non-treated slices confirms DAT-

mediated transport.
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Caption: FFN102 uptake and release pathway in dopaminergic neurons.
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Caption: Experimental workflow for FFN102 live-cell imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b560496?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549135/
https://www.pnas.org/doi/abs/10.1073/pnas.1213569110
https://www.semanticscholar.org/paper/Fluorescent-dopamine-tracer-resolves-individual-and-Rodriguez-Pereira/4faa5385dedf04691beec8390b5aca1e1ad5259e
https://www.semanticscholar.org/paper/Fluorescent-dopamine-tracer-resolves-individual-and-Rodriguez-Pereira/4faa5385dedf04691beec8390b5aca1e1ad5259e
https://pubmed.ncbi.nlm.nih.gov/23277566/
https://pubmed.ncbi.nlm.nih.gov/23277566/
https://www.tocris.com/products/ffn-102-mesylate_5200
https://www.protocols.io/view/fluorescent-false-neurotransmitter-ffn-live-cell-d-36wgqj55xvk5/v1
https://www.benchchem.com/product/b560496#ffn102-protocol-for-live-cell-imaging-in-brain-slices
https://www.benchchem.com/product/b560496#ffn102-protocol-for-live-cell-imaging-in-brain-slices
https://www.benchchem.com/product/b560496#ffn102-protocol-for-live-cell-imaging-in-brain-slices
https://www.benchchem.com/product/b560496#ffn102-protocol-for-live-cell-imaging-in-brain-slices
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

